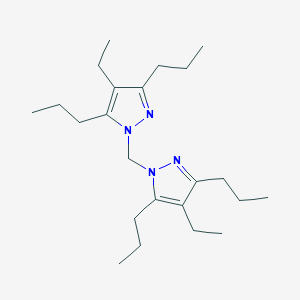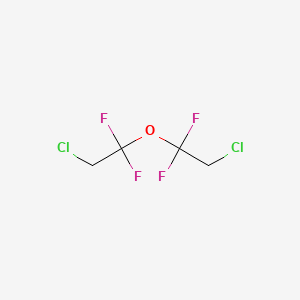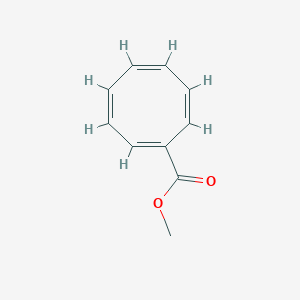
Methyl cyclooctatetraenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl cyclooctatetraenecarboxylate is an organic compound that belongs to the class of esters It is derived from cyclooctatetraene, a cyclic hydrocarbon with alternating double bonds, and methyl carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclooctatetraenecarboxylate typically involves the esterification of cyclooctatetraenecarboxylic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
Cyclooctatetraenecarboxylic acid+MethanolH2SO4Methyl cyclooctatetraenecarboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl cyclooctatetraenecarboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclooctatetraenecarboxylic acid.
Reduction: Cyclooctatetraenol.
Substitution: Various substituted cyclooctatetraene derivatives.
Scientific Research Applications
Methyl cyclooctatetraenecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl cyclooctatetraenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The cyclic structure of the compound also allows it to interact with hydrophobic regions of proteins and membranes, influencing their function and activity.
Comparison with Similar Compounds
Methyl cyclooctatetraenecarboxylate can be compared with other similar compounds, such as:
Cyclooctatetraene: The parent hydrocarbon, which lacks the ester group.
Cyclooctatetraenecarboxylic acid: The carboxylic acid derivative.
Methyl benzoate: A simpler ester with a benzene ring instead of a cyclooctatetraene ring.
Uniqueness
The unique combination of the cyclic structure and the ester functional group in this compound provides it with distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
methyl cyclooctatetraenecarboxylate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)9-7-5-3-2-4-6-8-9/h2-8H,1H3/b3-2-,4-2?,5-3?,6-4-,7-5-,8-6?,9-7?,9-8+ |
InChI Key |
SRDKPHHAQBLKJO-KZDCPJCISA-N |
Isomeric SMILES |
COC(=O)/C/1=C/C=C\C=C/C=C1 |
Canonical SMILES |
COC(=O)C1=CC=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


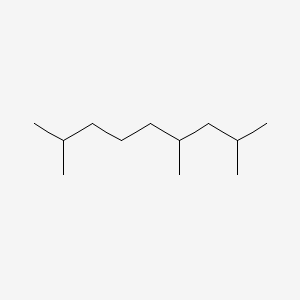

![1-Cyclopentyl-6-azabicyclo[3.1.0]hexane](/img/structure/B14669258.png)
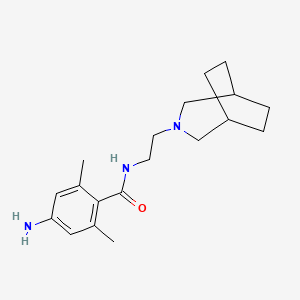
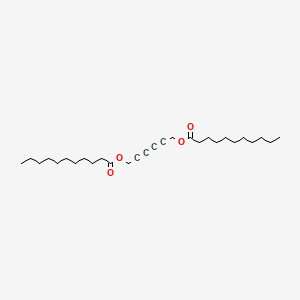
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)
![5H-Tetrazolo[1,5-a]azepine, 6,7,8,9-tetrahydro-7-methyl-](/img/structure/B14669293.png)
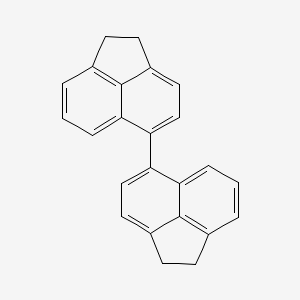

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)


